1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amines, hydroxyl, and carbonyl groups, which contribute to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran moiety, followed by the introduction of the pyrrolidone ring and subsequent functionalization to introduce the diethylamino and dimethylamino groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile
Catalysts: Acid or base catalysts, depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its multiple functional groups.
Medicine: Possible applications in drug development and as a pharmacological tool to study receptor interactions.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. The compound’s functional groups may interact with various enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds. This uniqueness can be leveraged in various applications, from synthetic chemistry to drug development.
Properties
Molecular Formula |
C28H35N3O4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35N3O4/c1-6-30(7-2)14-15-31-25(19-8-11-22(12-9-19)29(4)5)24(27(33)28(31)34)26(32)20-10-13-23-21(17-20)16-18(3)35-23/h8-13,17-18,25,32H,6-7,14-16H2,1-5H3/b26-24- |
InChI Key |
YKAHKPWCEQQGJL-LCUIJRPUSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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